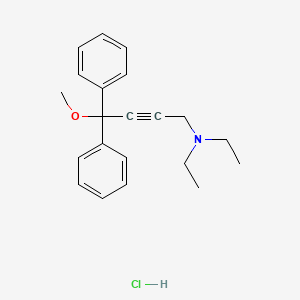
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. The compound is commonly referred to as CFT or WIN 35,428, and it is a potent dopamine reuptake inhibitor.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the inhibition of dopamine reuptake. The compound binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine are primarily related to its dopamine reuptake inhibition properties. The compound has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This can result in various physiological effects such as increased locomotor activity and reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency as a dopamine reuptake inhibitor and its potential use as a pharmaceutical agent. The limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. These include investigations into its potential use as a therapeutic agent for various neurological disorders, the development of new synthesis methods to improve yield and purity, and the exploration of its potential use in combination with other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to better understand the biochemical and physiological effects of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2,6-dichloro-3-nitropyridine with 4-fluorophenylmagnesium bromide. The resulting product is then reacted with 5-chloro-2-nitrobenzyl chloride to yield 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use as a pharmaceutical agent. The compound has been shown to have a high affinity for the dopamine transporter, making it a potent dopamine reuptake inhibitor. This property has led to investigations into the potential use of the compound for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-16-3-6-18(22(23)24)15(11-16)12-21-9-7-14(8-10-21)13-1-4-17(20)5-2-13/h1-7,11H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAJVEJMNAILGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
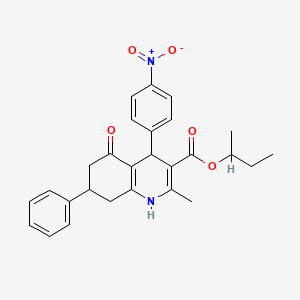
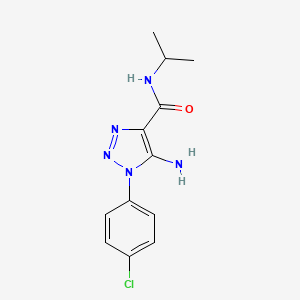
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
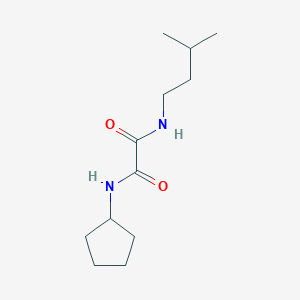
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
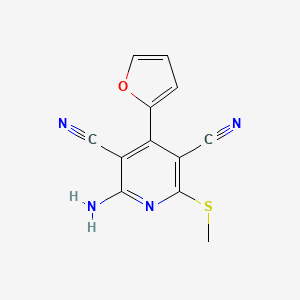

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

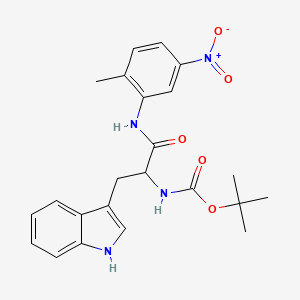
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)
